Boc-Gly-OtBu
Overview
Description
"Boc-Gly-OtBu" is a protected form of the amino acid glycine, where "Boc" stands for tert-butyloxycarbonyl, a protective group for the amino functionality, and "OtBu" denotes the tert-butyl ester protecting the carboxyl group. This compound is instrumental in peptide synthesis, serving as a building block that can be incorporated into peptide chains under controlled conditions, allowing for the sequential construction of peptides without unwanted side reactions.
Synthesis Analysis
The synthesis of "Boc-Gly-OtBu" and related compounds involves strategic protection of functional groups to enable selective reactions in peptide assembly. The use of Boc and OtBu groups allows for the protection of amino and carboxyl groups, respectively, facilitating their deprotection under mild conditions that do not harm the peptide backbone. An example of this approach is the synthesis of complex glycoproteins, where a Boc-SPPS strategy was employed to generate sialylglycopeptide-alpha-thioesters, highlighting the versatility of Boc-protected intermediates in synthesizing biochemically significant molecules (Yamamoto et al., 2008).
Molecular Structure Analysis
The molecular structure of "Boc-Gly-OtBu" and its derivatives plays a critical role in their reactivity and incorporation into larger peptide structures. For instance, studies on the crystal structure of peptides containing similar protective groups have provided insights into their conformational preferences, which are crucial for understanding peptide folding and function. The structural analysis of such peptides often reveals preferred conformations that can influence the overall structure of the resulting peptide or protein (Gessmann et al., 2021).
Chemical Reactions and Properties
"Boc-Gly-OtBu" participates in various chemical reactions, primarily in peptide bond formation, where its protected functional groups are deprotected under specific conditions to allow for coupling with other amino acids or peptide fragments. The choice of protective groups like Boc and OtBu facilitates selective deprotection and coupling, enabling the synthesis of peptides with high fidelity and complexity. An example includes the synthesis of peptides and peptide analogs where Boc-protected amino acids were used to control the formation and structure of peptides (Jensen et al., 1985).
Scientific Research Applications
“Boc-Gly-OtBu” is a type of N-terminal protected amino acid . It’s used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glycine tert-butyl ester residues . This process is commonly used in the field of biochemistry and molecular biology for the production of peptides and proteins for use in research .
The method of application generally involves adding the “Boc-Gly-OtBu” to a solid support in a peptide synthesizer, which then links the amino acids together in the desired sequence . The “Boc” group protects the amino acid during this process, and is removed once the peptide chain is complete .
Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy
- Scientific Field : Green Chemistry and Biochemistry .
- Summary of the Application : This application focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
- Methods of Application or Experimental Procedures : This method involves in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results or Outcomes : The development and advancement of novel methodologies with low environmental impact are urgently needed. Meanwhile, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry .
Peptide Synthesis for Bio-Derived Functional Substances
- Scientific Field : Biochemistry and Biotechnology .
- Summary of the Application : Peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . The use of “Boc-Gly-OtBu” in peptide synthesis can help meet this growing demand .
- Methods of Application or Experimental Procedures : This method involves the use of automated synthesizers for peptide synthesis. The “Boc-Gly-OtBu” is used as a building block in the synthesis process .
- Results or Outcomes : The result is the production of large quantities of high-purity peptides that can be used in various fields, including pharmaceuticals and biomaterials .
Safety And Hazards
“Boc-Gly-OtBu” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
“Boc-Gly-OtBu” continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for efficient and green synthesis methods, including the use of “Boc-Gly-OtBu”, is expected to grow .
properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFMHKWZATBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399278 | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-OtBu | |
CAS RN |
111652-20-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111652-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ((tert-butoxycarbonyl)amino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(tert-butoxycarbonyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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